

"7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one" chemical properties

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Compound of Interest

Compound Name: 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

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An In-Depth Technical Guide to 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one**, a homoisoflavonoid found in the dried heartwood of *Caesalpinia sappan*.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a flavonoid derivative with the molecular formula $C_{16}H_{12}O_4$ and a molecular weight of 268.26 g/mol.^[2] Its chemical structure and key identifiers are detailed below.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one	PubChem[2]
Synonyms	7-Hydroxy-3-(4'-hydroxybenzylidene)-chroman-4-one, KEA06450, DB-333755	PubChem[2]
Molecular Formula	C ₁₆ H ₁₂ O ₄	PubChem[2]
Molecular Weight	268.26 g/mol	PubChem[2]
CAS Number	110064-50-1	BioCrick[3]
Melting Point	501–502.5 K (228–229.5 °C) for (E)-isomer	Kupcewicz et al., 2017[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	BioCrick[3]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3-AA	2.6	PubChem[2]
Hydrogen Bond Donor Count	2	PubChem[2]
Hydrogen Bond Acceptor Count	4	PubChem[2]
Rotatable Bond Count	1	PubChem[2]
Exact Mass	268.07355886 Da	PubChem[2]
Monoisotopic Mass	268.07355886 Da	PubChem[2]
Topological Polar Surface Area	66.8 Å ²	PubChem[2]
Heavy Atom Count	20	PubChem[2]
Complexity	403	PubChem[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one**.

Table 3: Spectroscopic Data for (E)-**7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one**

Technique	Data	Source
^1H NMR (600 MHz, DMSO- d_6)	δ (ppm): 10.12 (1H, s, OH), 7.87 (2H, d, JAB = 18 Hz, C2—H), 6.86–7.86 (8H, m, C—H aromat), 5.42 (1H, s, =CH)	Kupcewicz et al., 2017[4]
IR (KBr)	ν_{max} (cm^{-1}): 3126 (O—H), 2809 (C—H _{aromat}), 1652 (C=O), 1608, 1578 (C=C), 1164 (C—O—C), 751 (=C—H)	Kupcewicz et al., 2017[4]
Mass Spectrometry (ESI $^{+}$)	m/z 253.3 $[\text{M}+\text{H}]^{+}$ for $\text{C}_{16}\text{H}_{12}\text{O}_3$ (Note: The publication reports data for a compound with a slightly different formula, $\text{C}_{16}\text{H}_{12}\text{O}_3$, which may be a related structure or a typographical error, as the main entry is for the dihydroxy compound.)	Kupcewicz et al., 2017[4]

Experimental Protocols

Synthesis of (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

A general and established method for the synthesis of 3-benzylidenechroman-4-ones is through the Claisen-Schmidt condensation of the corresponding 7-hydroxychroman-4-one with 4-hydroxybenzaldehyde.

Materials:

- 7-Hydroxychroman-4-one
- 4-Hydroxybenzaldehyde
- Piperidine (catalyst)

- Ethanol (solvent)
- Hydrochloric acid (for neutralization)
- Standard laboratory glassware and heating apparatus

Procedure:

- A mixture of 7-hydroxychroman-4-one (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) is dissolved in ethanol.
- A catalytic amount of piperidine is added to the solution.
- The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the product.
- The crude product is filtered, washed with water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetone to yield the pure **(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one**.

This protocol is based on the general synthesis of related chromanone derivatives and may require optimization for this specific compound.

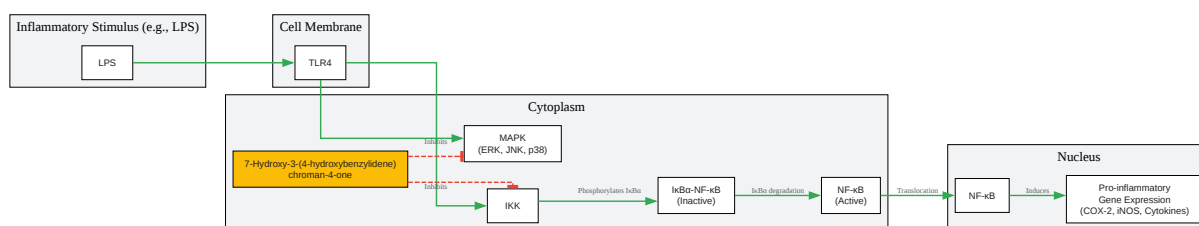
Biological Activity and Potential Signaling Pathways

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one has been suggested to possess anti-inflammatory properties.[3] While specific mechanistic studies on this compound are limited, the anti-inflammatory effects of flavonoids and chroman-4-one derivatives are often attributed to their modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Anti-inflammatory Mechanism via NF- κ B and MAPK Signaling Pathways

Flavonoids can exert their anti-inflammatory effects by inhibiting the activation of NF- κ B, a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).^[5] This inhibition can occur through the prevention of the degradation of I κ B α , the inhibitory subunit of NF- κ B. Additionally, flavonoids have been shown to modulate the MAPK signaling cascades (including ERK, JNK, and p38), which are also pivotal in the inflammatory process.^[5]

Below is a diagram illustrating a plausible signaling pathway that could be modulated by **7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one**, leading to an anti-inflammatory response.

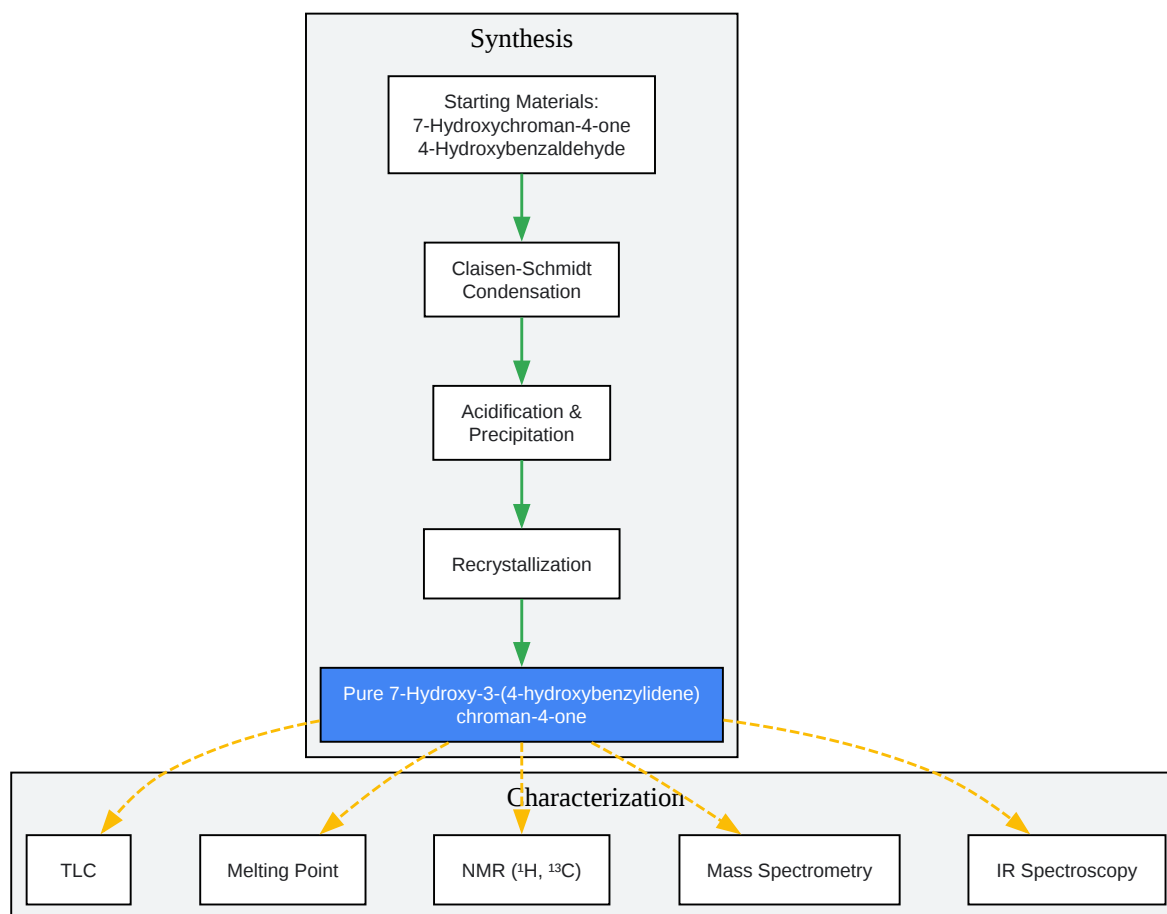


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Caption: Plausible anti-inflammatory signaling pathway modulated by the compound.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and characterization of **7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one**.



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Caption: General workflow for synthesis and characterization of the compound.

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